molecular formula C15H19FN6O2 B2993688 {6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine CAS No. 714233-45-1

{6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine

Número de catálogo: B2993688
Número CAS: 714233-45-1
Peso molecular: 334.355
Clave InChI: CYZJRHIWUAIYRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound {6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine is a pyrimidine derivative featuring a nitro group at position 5, an amino group at position 6, a (3-methylbutyl)amino substituent at position 2, and a 4-fluorophenylamine moiety at position 3. The 4-fluorophenyl group enhances electron-withdrawing effects, while the branched alkyl chain at position 2 may influence lipophilicity and membrane permeability.

Propiedades

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O2/c1-9(2)7-8-18-15-20-13(17)12(22(23)24)14(21-15)19-11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZJRHIWUAIYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O2C_{16}H_{22}N_{4}O_{2}, with a molecular weight of approximately 306.37 g/mol. The structure features a nitropyrimidine moiety and an aromatic fluorophenyl group, which are significant for its biological interactions.

Structural Formula

  • SMILES Notation : CC(C)N[C@H](Cc1ccccc1)NC(=O)c2cnccn2
  • InChI : InChI=1S/C16H22N4O2/c1-10(2)8-9-20-14(24)12-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,20H2,1-2H3,(H,24)(H,23)(H,25)/t14-/m0/s1

Anticancer Properties

Research indicates that compounds similar to {6-Amino-2-[(3-methylbutyl)amino]-5-nitropyrimidin-4-yl}(4-fluorophenyl)amine exhibit significant anticancer activity. A study evaluating various pyrimidine derivatives found that those with a nitro group displayed enhanced cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

The proposed mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For instance, the compound may interact with the sphingosine 1-phosphate (S1P) receptor, which is implicated in cancer progression . This interaction could lead to apoptosis in malignant cells while sparing normal cells.

Case Studies

  • Case Study on Antitumor Activity :
    • A study conducted on a series of nitropyrimidine derivatives demonstrated that modifications at the amino position significantly influenced their antitumor efficacy. The compound under discussion was shown to inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Evaluation of Pharmacological Properties :
    • In vitro assays revealed that the compound exhibited moderate inhibitory activity against various kinases involved in cancer signaling pathways. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
AnticancerMCF75.0Apoptosis via S1P receptor
AnticancerA5497.2Caspase activation
Kinase InhibitionVarious Kinases2.5Competitive inhibition

Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Nitro group presenceIncreased cytotoxicity
Fluorophenyl substitutionEnhanced selectivity for cancer cells
Alkyl chain variationModulates lipophilicity and bioavailability

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

a) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Key Features: 4-Methoxyphenylaminomethyl group at position 5. 2-Fluorophenyl substituent at position 4. Intramolecular N–H⋯N hydrogen bonding stabilizes conformation .
  • Dihedral angles between pyrimidine and aryl rings (12.8°–86.1°) suggest greater planarity than nitro-substituted analogs, affecting π-π stacking .
b) N2-(3-Fluorophenyl)-N4-(2-furanylmethyl)-5-nitropyrimidine-2,4,6-triamine
  • Key Features :
    • 3-Fluorophenyl and furanylmethyl groups at positions 2 and 4.
    • Nitro group at position 5.
  • Fluorine at the meta position (vs. para in the target compound) alters electronic distribution and steric interactions .
c) N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine
  • Key Features: Trifluoromethyl group on the anilino moiety. Methoxyphenyl substituent at position 4.
  • Comparison :
    • The CF₃ group provides strong electron-withdrawing effects, increasing stability but reducing nucleophilicity compared to the target compound’s 4-fluorophenyl group.
    • Structural studies highlight similar dihedral angles (12°–15°) between pyrimidine and aryl rings, suggesting conserved conformational flexibility .

Structural Conformation and Crystallography

  • Target Compound: The (3-methylbutyl)amino group introduces steric bulk, likely reducing crystal packing efficiency compared to smaller substituents like methyl or methoxy. Anticipated intramolecular hydrogen bonding (N–H⋯N/O) similar to analogs .
  • Analog with 4-Ethoxyphenyl Group :
    • Ethoxy substituent increases hydrophobicity vs. methoxy, leading to distinct C–H⋯O and π-π interactions in the crystal lattice .
  • N-(4-Chlorophenyl) Derivatives :
    • Chlorine’s higher electronegativity vs. fluorine may enhance intermolecular halogen bonding, as seen in polymorphic forms .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Position 2 Substituent Position 4 Substituent Position 5 Group Key Interactions Biological Activity
Target Compound (3-Methylbutyl)amino 4-Fluorophenyl Nitro N–H⋯N, C–H⋯π Antimicrobial (predicted)
N-(2-Fluorophenyl)-5-[(4-methoxy)…] Phenyl 2-Fluorophenyl Aminomethyl N–H⋯N, C–H⋯O Antibacterial
N2-(3-Fluorophenyl)-N4-(2-furanyl…) 3-Fluorophenyl Furanylmethyl Nitro N–H⋯O (furan) Not reported
N-(4-Chlorophenyl)-5-[(4-chloro…) Phenyl 4-Chlorophenyl Aminomethyl Halogen bonding, π-π stacking Antifungal

Table 2: Crystallographic Parameters

Compound Dihedral Angles (°) Hydrogen Bonds π-π Stacking (Å)
Target Compound (predicted) 10–15 N–H⋯N, C–H⋯F 3.6–3.7
N-(2-Fluorophenyl)-5-[(4-ethoxy)…] 15.4–28.4 N–H⋯N, C–H⋯O 3.692
N-(4-Methoxyphenyl)-5-{[CF₃]…} 12–15 C–H⋯CF₃ 3.5–3.8

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and BINAP in toluene under nitrogen) to introduce substituents like the 4-fluorophenyl group .
  • Nitro group reduction using Fe powder and NH₄Cl in ethanol to generate the 5-amino moiety .
  • Deprotection steps (e.g., HCl/MeOH treatment) to remove tert-butyl carbamate protecting groups . Key factors affecting yield include catalyst purity, reaction temperature (optimized at 80–100°C for coupling), and inert atmosphere maintenance to prevent oxidation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure?

  • X-ray crystallography is critical for resolving bond angles, dihedral angles, and hydrogen-bonding networks. Software like SHELXL refines structural parameters, with emphasis on intramolecular interactions (e.g., N–H⋯N bonds) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent integration, while mass spectrometry validates molecular weight via molecular ion peaks .
  • Infrared spectroscopy identifies functional groups (e.g., nitro and amine stretches) .

Q. What biological targets or pathways are associated with fluorophenyl-pyrimidine derivatives like this compound?

Analogous compounds exhibit:

  • Immunomodulatory activity via interactions with cytokine pathways (e.g., IL6 mRNA inhibition in Etoposide-treated cells) .
  • Receptor antagonism , such as P2Y12 receptor binding, inferred from structural similarity to clopidogrel and in silico docking studies .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data regarding hydrogen-bonding patterns in derivatives?

  • Multi-software validation : Cross-check refinements using SHELX and SIR97 to address discrepancies in hydrogen-bond assignments .
  • Temperature-dependent studies : Low-temperature crystallography reduces thermal motion artifacts, improving electron density maps for weak interactions (e.g., C–H⋯π bonds) .
  • Complementary techniques : Validate hydrogen bonds via solid-state NMR or IR spectroscopy to confirm bond angles and distances .

Q. What strategies optimize synthetic routes for derivatives with enhanced bioactivity?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to assess impact on IL6 inhibition .
  • Parallel synthesis : Use combinatorial chemistry to screen substituents at positions 2 and 5 of the pyrimidine core .
  • Catalyst screening : Test Pd/Xantphos systems for improved coupling efficiency in sterically hindered environments .

Q. How are computational methods integrated to predict and validate biological activity?

  • Molecular docking : Compare binding poses of derivatives against P2Y12 or IL6 targets using tools like AutoDock Vina, referencing crystallographic data for receptor active sites .
  • MD simulations : Simulate ligand-receptor stability over 100 ns trajectories to assess interactions (e.g., π-π stacking with fluorophenyl groups) .
  • QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with IC₅₀ values from in vitro assays .

Q. What experimental approaches address discrepancies in biological activity data across analogs?

  • Dose-response profiling : Use gradient concentrations (1 nM–100 µM) to clarify potency variations in IL6 inhibition assays .
  • Metabolic stability assays : Incubate compounds with liver microsomes to identify degradation products that may skew activity .
  • Crystallographic SAR : Overlay active/inactive analogs to identify critical steric or electronic features (e.g., nitro group orientation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.